![molecular formula C11H17F2NO4 B7980956 (S)-1-(tert-Butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid](/img/structure/B7980956.png)
(S)-1-(tert-Butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid
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Overview
Description
“(S)-1-(tert-Butoxycarbonyl)-4,4-difluoropiperidine-2-carboxylic acid” is a complex organic compound. The tert-butoxycarbonyl (Boc) group is a protecting group often used in organic synthesis . It is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .
Synthesis Analysis
The synthesis of such compounds often involves the introduction of the tert-butoxycarbonyl (Boc) group into a variety of organic compounds . This process can be achieved using flow microreactor systems, which have been found to be more efficient, versatile, and sustainable compared to traditional batch methods .Molecular Structure Analysis
The molecular structure of this compound includes a tert-butoxycarbonyl group, which has the formula C5H9O2 . This group is characterized by its role as a protecting group, which is introduced into a molecule to obtain chemoselectivity in a subsequent chemical reaction .Chemical Reactions Analysis
The tert-butoxycarbonyl (Boc) group plays a significant role in chemical reactions. For instance, it is used in the synthesis of various N-nitroso compounds from secondary amines . This process is carried out under solvent-free conditions, which improves the efficiency and yield of the reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are largely determined by the tert-butoxycarbonyl group. This group has a net charge of 0, an average mass of 101.12376, and a monoisotopic mass of 101.06025 .Scientific Research Applications
- Application : Researchers have developed a straightforward method to introduce the tert-butoxycarbonyl (Boc) group into various organic compounds using flow microreactor systems . This approach is more efficient, versatile, and sustainable compared to traditional batch methods. The Boc-protected derivatives find applications in peptide synthesis, drug development, and other organic transformations.
- Application : Researchers explore its potential as a substrate or protecting group in enzymatic reactions. By understanding its interactions with enzymes, they aim to design more efficient biocatalysts for various applications .
Synthetic Organic Chemistry: Tertiary Butyl Ester Synthesis
Biocatalysis and Enzyme Engineering
Mechanism of Action
Target of Action
Similar compounds with the tert-butoxycarbonyl group have been reported to exhibit antibacterial activities .
Mode of Action
A possible mechanism of action of a nucleophilic substitution reaction through an intramolecular hydrogen bonding could be widely applied in the organic syntheses of particular enantiomers .
Biochemical Pathways
The tert-butoxycarbonyl group is known to be used in chemical transformations and has implications in biosynthetic and biodegradation pathways .
Pharmacokinetics
The tert-butoxycarbonyl group is known to be a protecting group, introduced into a molecule by chemical modification of a functional group in order to obtain chemoselectivity in a subsequent chemical reaction . This suggests that it may influence the bioavailability of the compound.
Result of Action
Derivatives of compounds with the tert-butoxycarbonyl group have been reported to exhibit better antibacterial activities against certain bacterial strains .
Action Environment
The use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been reported to be more efficient, versatile, and sustainable compared to the batch .
Future Directions
The use of the tert-butoxycarbonyl group in organic synthesis continues to be a topic of research. Future directions may include the development of more efficient and sustainable methods for introducing the Boc group into organic compounds . Additionally, the potential applications of these compounds in various fields, such as medicine and materials science, may also be explored.
properties
IUPAC Name |
(2S)-4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-5-4-11(12,13)6-7(14)8(15)16/h7H,4-6H2,1-3H3,(H,15,16)/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYLYGCFFXJNQM-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(C[C@H]1C(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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